An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a nitro-substituted indazole core, followed by bromination and subsequent reduction to yield the final amine.
The protocols detailed herein are based on established methodologies for the synthesis of analogous substituted indazoles. All quantitative data is presented in a structured format for clarity, and a visual representation of the synthetic workflow is provided.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that as this is a proposed synthesis, the yields and some physical properties are estimated based on analogous reactions reported in the literature.
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Yield (%) (Estimated) |
| 1 | 6-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow Solid | ~80-95 |
| 2 | 3-Bromo-6-methyl-5-nitro-1H-indazole | C₈H₆BrN₃O₂ | 256.06 | Solid | ~95 |
| 3 | 3-Bromo-6-methyl-1H-indazol-5-amine | C₈H₈BrN₄ | 240.08 | Solid | ~70-90 |
Experimental Protocols
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole
This procedure outlines the formation of the indazole ring from a substituted aniline, a common and effective method for creating the indazole core.[1][2][3]
Materials:
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2-Amino-4-methyl-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ethyl Acetate
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitrotoluene in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 6-methyl-5-nitro-1H-indazole.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole
This step involves the regioselective bromination of the indazole ring at the 3-position. The use of bromine in DMF is a mild and efficient method for this transformation.[4]
Materials:
-
6-Methyl-5-nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Nitrogen (N₂) gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole in DMF in a three-necked flask equipped with a dropping funnel and a thermometer.
-
Cool the reaction mixture to -5°C.
-
Slowly add bromine dropwise to the solution, maintaining the temperature between 0 and -5°C.
-
After the addition is complete, allow the mixture to stir at this temperature for 1 hour.
-
Slowly warm the reaction to 35-40°C and maintain this temperature for approximately 11 hours.
-
Monitor the reaction for the disappearance of the starting material by HPLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into ice water and filtering the resulting precipitate.
-
The crude product is then washed with water and dried to yield 3-bromo-6-methyl-5-nitro-1H-indazole.
Step 3: Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine
The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[1][5]
Materials:
-
3-Bromo-6-methyl-5-nitro-1H-indazole
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 3-bromo-6-methyl-5-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.
-
Add concentrated hydrochloric acid to the mixture and stir at room temperature.
-
Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-bromo-6-methyl-1H-indazol-5-amine can be purified by column chromatography.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed three-step synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine.
Caption: Proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine.
References
- 1. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
